

What is the difference between ONC212 and ONC201?

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Compound of Interest

Compound Name: ONC212

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An In-depth Technical Guide to the Core Differences Between ONC201 and **ONC212**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONC201 and **ONC212** are foundational members of the imipridone class of anti-cancer compounds, sharing a unique tri-heterocyclic core structure. While related, they exhibit critical differences in their mechanism of action, potency, and clinical development trajectory. ONC201, the first-in-class imipridone, is a selective antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial protease ClpP, and is in late-stage clinical development for H3 K27M-mutant gliomas.[1][2][3] **ONC212** is a second-generation, fluorinated analogue with significantly greater potency.[4][5] It does not engage dopamine receptors, but instead functions as a dual agonist of ClpP and the orphan G-protein coupled receptor GPR132. These molecular distinctions result in different preclinical activity profiles and position the two compounds for distinct therapeutic applications in oncology.

Chemical Structure

Both molecules are built upon an angular [3,4-e] imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one core, which has been confirmed by NMR and X-ray crystallography to be the biologically active isomer. **ONC212** is a fluorinated derivative of ONC201, a modification that contributes to its increased potency.

- **ONC201** (Dordaviprone): 7-benzyl-4-(2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.
- **ONC212**: A fluorinated analogue of ONC201.

Comparative Mechanism of Action

The primary divergence between ONC201 and **ONC212** lies in their engagement of G-protein coupled receptors (GPCRs). This difference dictates their downstream signaling and spectrum of activity.

Shared Mechanism: ClpP Agonism and Integrated Stress Response

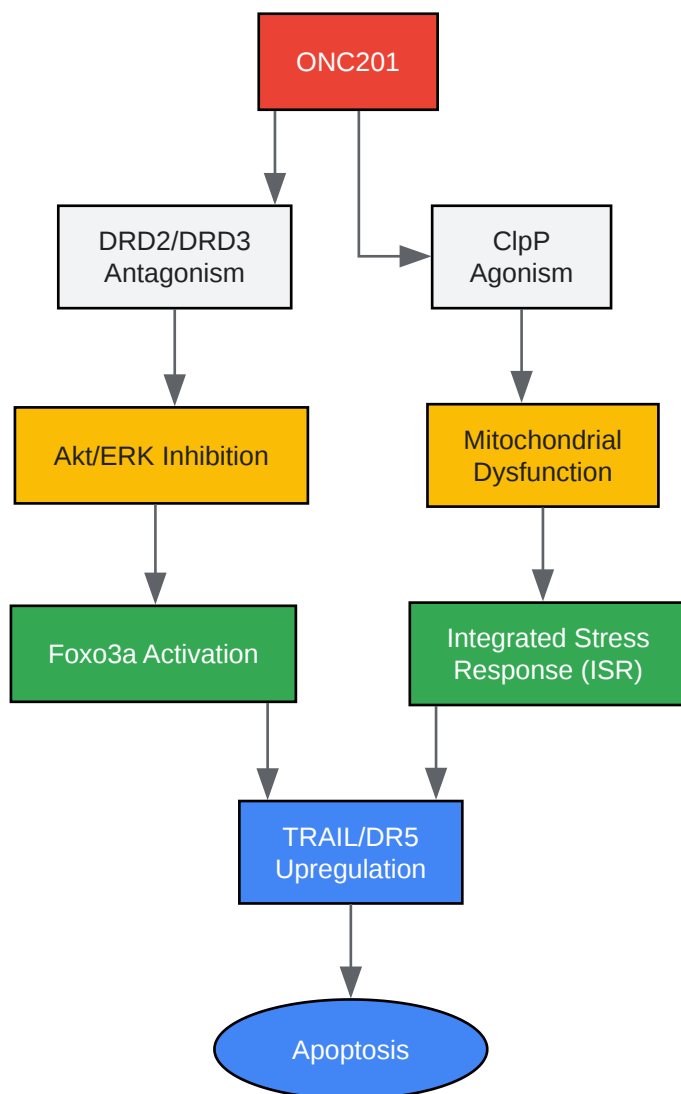
Both compounds directly bind to and activate the mitochondrial caseinolytic protease ClpP. Hyperactivation of ClpP leads to the degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation (OXPHOS), mitochondrial dysfunction, and a decrease in ATP production. This metabolic crisis triggers the Integrated Stress Response (ISR), a key signaling hub in their anti-cancer effect. ISR activation leads to the upregulation of transcription factor ATF4 and its target CHOP, which in turn increases the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its Death Receptor 5 (DR5), culminating in selective apoptosis of cancer cells.

Divergent Mechanism: GPCR Targeting

- **ONC201**: Dopamine Receptor D2/D3 Antagonism ONC201 is a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3, with a K_i of approximately 3 μ M. It functions as a negative allosteric modulator, binding to a site distinct from the dopamine binding pocket. In cancers like glioblastoma, where DRD2 is often overexpressed and linked to poor prognosis, this antagonism is crucial. Blocking DRD2 signaling inhibits pro-survival pathways such as Akt and ERK, which complements the pro-apoptotic signaling from the ISR.
- **ONC212**: GPR132 Agonism In contrast, **ONC212** does not engage dopamine receptors. It is a selective and potent agonist for the orphan GPCR, GPR132 (also known as G2A), which is considered a tumor suppressor. **ONC212** binding to GPR132 at nanomolar concentrations activates G α_q signaling and the ISR, contributing to its anti-leukemic effects. This distinct

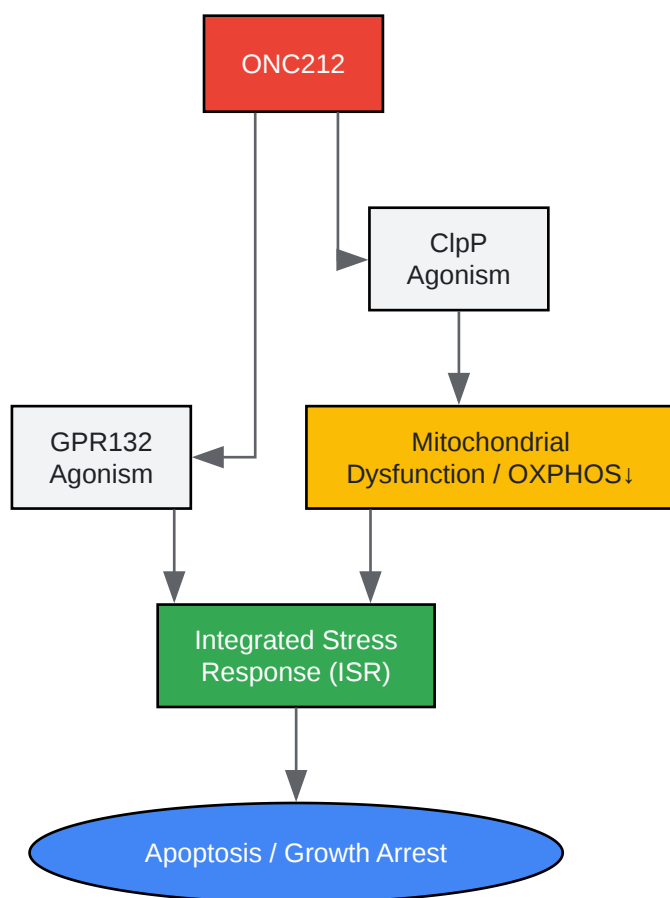
GPCR target expands the utility of the imipridone platform to different cancer types, particularly those with high GPR132 expression.

Signaling Pathway Diagrams



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Caption: ONC201 dual-targeting of DRD2/DRD3 and ClpP converges on apoptosis.



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Caption: **ONC212** dual-targeting of GPR132 and ClpP induces metabolic crisis.

Potency and Pharmacokinetics

A significant differentiator is the superior potency of **ONC212**. Preclinical studies consistently show that **ONC212** achieves anti-cancer effects at nanomolar concentrations, whereas ONC201 is active in the low micromolar range. In pancreatic cancer cell lines, **ONC212** demonstrated GI50 values that were at least ten-fold lower than those of ONC201.

Parameter	ONC201	ONC212	Source
Potency (GI50)	~4 - 9 μ M (Pancreatic Cancer)	~0.1 - 0.4 μ M (Pancreatic Cancer)	
Low Micromolar	Low Nanomolar		
Half-Life (T1/2)	~6.4 hours (25 mg/kg, oral, mouse)	~4.3 hours (125 mg/kg, oral, mouse)	
Cmax	Not consistently reported	~1.4 μ g/mL (125 mg/kg, oral, mouse)	
Bioavailability	Orally Bioavailable	Orally Bioavailable	

Preclinical and Clinical Development Status

The distinct mechanisms and potency profiles have led ONC201 and **ONC212** down different development paths.

Aspect	ONC201 (Dordaviprone)	ONC212	Source
Development Stage	Phase 3 Clinical Trials	Preclinical / IND-enabling	
Primary Indication	H3 K27M-mutant Diffuse Midline Glioma	Pancreatic Cancer, AML, Melanoma (Preclinical)	
Key Clinical Trial	ACTION (NCT05580562)	N/A	
Safety Profile	Well-tolerated in humans; most common adverse event is fatigue.	Well-tolerated in preclinical models up to 250 mg/kg.	
Efficacy	Durable objective responses in recurrent H3 K27M-mutant glioma.	Potent anti-tumor effects in xenograft models, including some resistant to ONC201.	

Key Experimental Protocols

The following outlines a standard methodology used to assess the differential potency of ONC201 and **ONC212** in vitro.

Cell Viability and Proliferation Assay (e.g., CellTiter-Glo®)

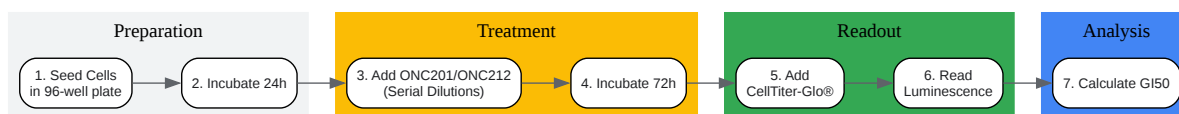
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

Methodology:

- **Cell Seeding:** Cancer cell lines (e.g., pancreatic, glioma) are seeded into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and incubated for 24 hours to allow

for attachment.

- **Drug Treatment:** ONC201 and **ONC212** are serially diluted in cell culture medium to a range of concentrations (e.g., 0.01 μM to 50 μM). The medium in the plates is replaced with the drug-containing medium. Control wells receive vehicle (e.g., DMSO) only.
- **Incubation:** Plates are incubated for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
- **ATP Measurement:** The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol.
- **Luminescence Reading:** The contents are mixed on an orbital shaker to induce cell lysis. After a 10-minute incubation to stabilize the luminescent signal, the luminescence is read on a plate-reading luminometer.
- **Data Analysis:** The relative luminescence units (RLU) are normalized to the vehicle control. Dose-response curves are generated, and the half-maximal growth inhibitory concentration (GI₅₀) is calculated using non-linear regression analysis (e.g., using GraphPad Prism or CompuSyn software).



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Caption: Workflow for determining cell viability and GI₅₀ values.

Conclusion

ONC201 and **ONC212** represent a successful evolution within the imipridone class of anti-cancer agents. While sharing a common mechanism of ClpP activation and ISR induction, their key distinction lies in their primary GPCR targets. ONC201's antagonism of DRD2/DRD3 has established a clear clinical path in H3 K27M-mutant gliomas. **ONC212**, a more potent

analogue, bypasses the dopaminergic system to act as an agonist of the tumor suppressor GPR132. This fundamental difference in pharmacology gives **ONC212** a distinct and broad preclinical efficacy profile in solid tumors and hematological malignancies, positioning it as a promising candidate for clinical development in indications beyond those targeted by ONC201.

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